7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a benzofuran core, a methoxy group, a carboxamide group, and substituents including thiophene and pyridine moieties. Its structure suggests significant biological activity, making it a subject of interest in various scientific fields.
7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide falls under the classification of synthetic cannabinoids and benzofuran derivatives. Its structural components suggest that it may interact with various biological targets, potentially influencing receptor activity or enzyme function.
The synthesis of 7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple reaction steps:
The molecular structure of 7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can be represented using the following data:
COc1cccc2cc(C(=O)NCCc3ccsc3)oc12
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological interactions.
7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can undergo several types of chemical reactions:
The reactions typically involve:
The mechanism of action for 7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide likely involves its interaction with specific receptors or enzymes within biological systems. The compound's structural features allow it to bind effectively to these targets, modulating their activity and potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
While specific physical properties such as density, boiling point, and melting point are often not disclosed for many compounds, general observations include:
Chemical properties relevant to this compound include its solubility in organic solvents and stability under various conditions. The presence of functional groups like methoxy and carboxamide may influence its reactivity profile.
7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide has several scientific applications:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0